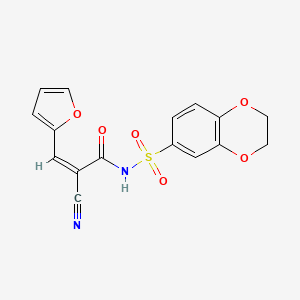
(Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(furan-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Typically, a description of a chemical compound includes its IUPAC name, common name, and structural formula. The structure can provide information about the functional groups present in the molecule.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions used in the synthesis process.Molecular Structure Analysis
This involves studying the 3D structure of the molecule, including bond lengths, bond angles, and conformation. Techniques such as X-ray crystallography and NMR spectroscopy are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reagents and conditions for each reaction, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, and refractive index. The chemical properties include reactivity and stability.Scientific Research Applications
Synthesis and Reactivity
Research on compounds related to (Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(furan-2-yl)prop-2-enamide has focused on their synthesis and potential reactivity. For example, studies have explored the highly stereoselective synthesis of aminobromocyclitol derivatives from furan, highlighting the versatility of furan derivatives in organic synthesis (Reynard, Reymond, & Vogel, 1991). Furthermore, the reverse Diels-Alder reaction has been utilized for the preparation of N-substituted maleimides from furan adducts, demonstrating the compound's role in the synthesis of functional polymers (Narita, Teramoto, & Okawara, 1971).
Biological Activities
Investigations into the biological activities of similar compounds have shown promising results. For instance, the compound SBI-0090799, a structurally related enamide, has been identified as a potent inhibitor of Zika virus replication, indicating potential antiviral applications (Riva et al., 2021). This highlights the potential of such compounds in the development of new antiviral agents.
Catalytic Applications
The gold-catalyzed cyclization of (Z)-enynols, which are closely related to the structure of the compound , offers an efficient route to fully substituted furans and dihydrofurans. This method is notable for its high stereoselectivity and mild reaction conditions, showcasing the compound's utility in organic synthesis (Liu et al., 2005).
Anticancer Potential
Novel indenopyridine derivatives, which share structural similarities with (Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(furan-2-yl)prop-2-enamide, have been synthesized and evaluated for their anticancer activity. Some of these derivatives have shown significant potency against breast cancer cell lines, suggesting the potential of such compounds in cancer treatment (Ghorab & Al-Said, 2012).
Safety And Hazards
This involves understanding the toxicity, flammability, and environmental impact of the compound. Material Safety Data Sheets (MSDS) are a good source of this information.
Future Directions
This involves predicting or proposing future research directions. It could include potential applications of the compound, or new reactions that it could undergo.
properties
IUPAC Name |
(Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O6S/c17-10-11(8-12-2-1-5-22-12)16(19)18-25(20,21)13-3-4-14-15(9-13)24-7-6-23-14/h1-5,8-9H,6-7H2,(H,18,19)/b11-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LROTVTARQBCLHB-FLIBITNWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC(=O)C(=CC3=CC=CO3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC(=O)/C(=C\C3=CC=CO3)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-3-(furan-2-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

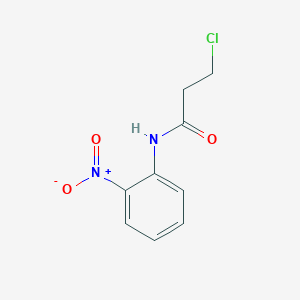
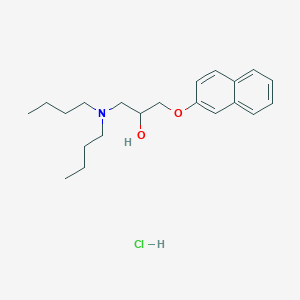
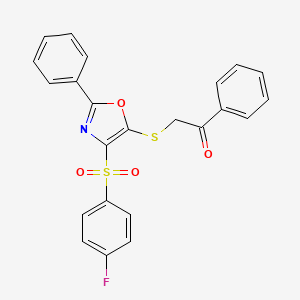
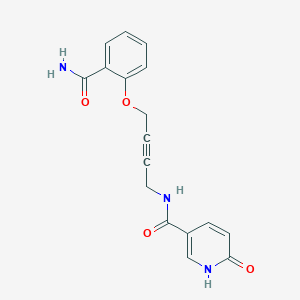
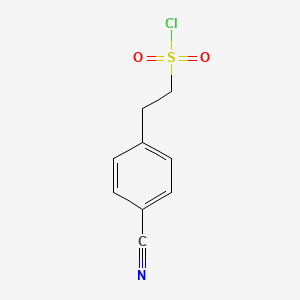
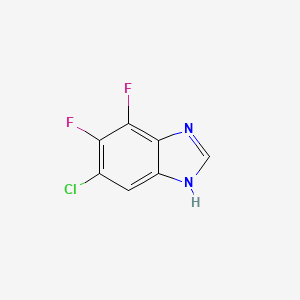
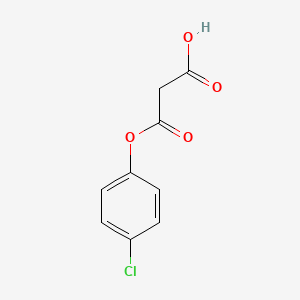
![N-(2-{6-[(cyanomethyl)thio][1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)-4-methylbenzenesulfonamide](/img/structure/B2412756.png)
![5-Bromo-2-[[1-[(4-fluorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2412758.png)
![[2-(6-Cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B2412760.png)
![1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 6-methyl-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2412761.png)
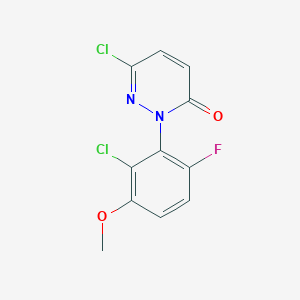
![4-(7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(3-methoxybenzyl)-3-methylbutanamide](/img/structure/B2412764.png)
![N-benzyl-3-(4-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2412767.png)